6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin
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Overview
Description
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin is a synthetic organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with 6,8-dichloro-4-phenylcoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is then heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells. Additionally, its interaction with cellular receptors and signaling pathways contributes to its biological effects.
Comparison with Similar Compounds
Similar Compounds
6,8-Dichloro-3-(2,4-dichlorophenyl)-4-methylcoumarin: Similar in structure but with a methyl group instead of a phenyl group.
6,8-Dichloro-3-(2,4-dichlorophenyl)-4-ethylchromen-2-one: Similar in structure but with an ethyl group instead of a phenyl group.
Uniqueness
6,8-Dichloro-3-(2',4'-dichlorophenyl)-4-phenylcoumarin is unique due to its specific substitution pattern and the presence of both phenyl and dichlorophenyl groups. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal and material sciences.
Properties
IUPAC Name |
6,8-dichloro-3-(2,4-dichlorophenyl)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H10Cl4O2/c22-12-6-7-14(16(24)9-12)19-18(11-4-2-1-3-5-11)15-8-13(23)10-17(25)20(15)27-21(19)26/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYDDBBQRVUDKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=C(C=C3Cl)Cl)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H10Cl4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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